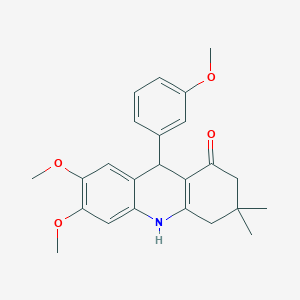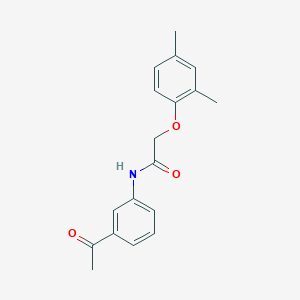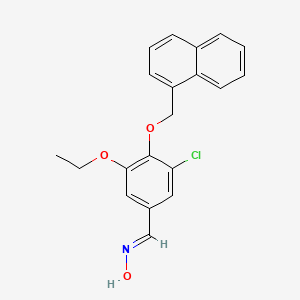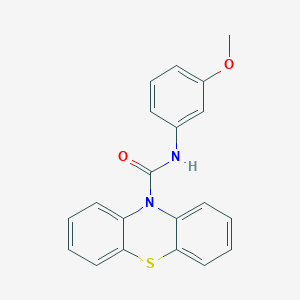![molecular formula C13H12F3N3O3 B5523158 3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)
3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "DMNP" and is used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and reactivity of pyrazole derivatives have been widely studied, with significant focus on their potential applications in the development of novel materials, catalysis, and biological activities. For instance, Dalinger et al. (2013) explored the synthesis and comparison of the reactivity of 3,4,5-trinitropyrazole and its derivatives through nucleophilic substitution reactions, highlighting the versatility of pyrazole compounds in chemical synthesis (Dalinger et al., 2013). Additionally, the study by A. A. Al-Hamdani and Wail Al Zoubi (2015) on new metal complexes of N3 tridentate ligand involving pyrazole derivatives showcased their potential in creating complexes with varied geometries, further emphasizing the compound's role in the advancement of coordination chemistry (Al-Hamdani & Zoubi, 2015).
Tautomerism and Structural Analysis
The tautomerism and structural analysis of pyrazole compounds provide critical insights into their chemical behavior and potential applications. For example, the work by Katritzky and Maine (1964) on the tautomerism of heteroaromatic compounds with five-membered rings, including pyrazoles, demonstrated the influence of structural variation on chemical properties, which can be pivotal in designing new molecules with desired functionalities (Katritzky & Maine, 1964).
Biological Activities
Research on pyrazole derivatives extends to their biological activities, highlighting their potential in medicinal chemistry. Sobiesiak et al. (2011) investigated the synthesis, X-ray structure, and cytotoxic effect of nickel(II) complexes with pyrazole ligands, revealing promising cytotoxic activities against several tumor cell lines. This suggests that pyrazole derivatives could serve as a basis for developing new anticancer agents (Sobiesiak et al., 2011).
Photocatalytic Applications
Furthermore, the study on the synthesis, characterization, antibacterial, and DNA photocleavage study of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles by Sharma et al. (2020) showcases the photocatalytic potential of pyrazole derivatives. Their findings on DNA photocleavage activity hint at the utility of these compounds in biotechnological applications, such as gene editing and molecular diagnostics (Sharma et al., 2020).
Propriétés
IUPAC Name |
3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMZNSXIROASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)


![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

